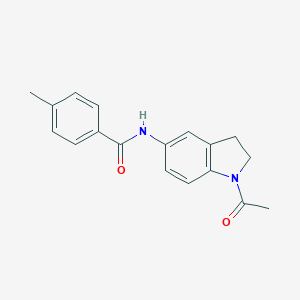
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound has a unique chemical structure that makes it a promising candidate for a wide range of applications.
Wirkmechanismus
The mechanism of action of 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is believed to act through various mechanisms, including the inhibition of DNA synthesis, the inhibition of protein kinase C, and the induction of apoptosis.
Biochemical and Physiological Effects:
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has also been shown to inhibit the replication of certain viruses and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone is its broad range of biological activities. This makes it a promising candidate for the development of new drugs and therapeutic agents. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone. Some of these directions include:
1. Investigation of the potential of this compound as a neuroprotective agent.
2. Development of new synthesis methods for this compound that can improve its solubility and bioavailability.
3. Investigation of the potential of this compound as an inhibitor of other protein kinases.
4. Development of new derivatives of this compound that can exhibit improved biological activities.
5. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biological activities, and its mechanism of action is still being investigated. Although there are some limitations associated with this compound, its broad range of biological activities makes it a promising candidate for the development of new drugs and therapeutic agents.
Synthesemethoden
The synthesis of 3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods, including the Pictet-Spengler reaction, the Friedlander reaction, and the Hantzsch reaction. Among these methods, the Pictet-Spengler reaction is the most commonly used method for the synthesis of this compound. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial activities. Moreover, it has also been investigated for its potential as a neuroprotective agent and as an inhibitor of protein kinase C.
Eigenschaften
Produktname |
3-phenyl-2-(2-phenylvinyl)-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
Molekularformel |
C22H18N2O |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
3-phenyl-2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18N2O/c25-22-19-13-7-8-14-20(19)23-21(16-15-17-9-3-1-4-10-17)24(22)18-11-5-2-6-12-18/h1-16,21,23H/b16-15+ |
InChI-Schlüssel |
KNWKRQPNAIFZPF-FOCLMDBBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)
![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)


![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)

![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)
![1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B300188.png)